molecular formula C10H13N3O2S B2723398 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1247855-82-8

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

Cat. No. B2723398
CAS RN: 1247855-82-8
M. Wt: 239.29
InChI Key: RZHBWVJCJXDDOZ-UHFFFAOYSA-N
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Description

Compounds incorporating furan and 1,3,4-oxadiazole ring systems are of significant interest in medicinal chemistry due to their diverse biological activities . They are often synthesized by reaction of the corresponding hydrazide with different aldose sugars .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a corresponding hydrazide with different aldose sugars. The formed hydrazones undergo heterocyclization to afford the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as a modified nucleobase via acetylation followed by the heterocyclization process .


Molecular Structure Analysis

The structures of these synthesized compounds are usually confirmed by elemental analyses, IR and 1H-NMR spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the formation of hydrazones through the reaction of the corresponding hydrazide with different aldose sugars. This is followed by heterocyclization of the formed hydrazones .

Scientific Research Applications

Fluorinated Heterocyclic Compounds Synthesis

A photochemical methodology was reported for synthesizing 3-amino- and 3-N-substituted amino-5-pentafluorophenyl-1,2,4-oxadiazoles, illustrating the utility of furan derivatives in preparing complex fluorinated heterocycles. This approach leverages the photoreaction of furazan derivatives to produce oxadiazoles, showing the versatility of furan and oxadiazole units in synthetic organic chemistry (Buscemi et al., 2001).

Insensitive Energetic Materials

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives highlights their potential as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are less sensitive to impact and friction, indicating their suitability for applications requiring stable energetic materials with lower sensitivity (Yu et al., 2017).

Antimicrobial Activities of Azole Derivatives

A study on azole derivatives starting from furan-2-carbohydrazide, including triazole compounds, showed antimicrobial activities against tested microorganisms. This underlines the importance of furan and oxadiazole frameworks in developing new antimicrobial agents (Başoğlu et al., 2013).

Vasodilator Action of Furoxans

Furoxans, related to oxadiazoles, were studied for their vasodilator action, showing that their effects are mediated by the generation of nitric oxide from the reaction with thiols. This suggests potential therapeutic applications of furazan and oxadiazole derivatives in cardiovascular diseases (Feelisch et al., 1992).

properties

IUPAC Name

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-16-6-4-7(11)10-12-9(13-15-10)8-3-2-5-14-8/h2-3,5,7H,4,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHBWVJCJXDDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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